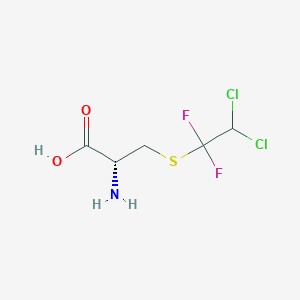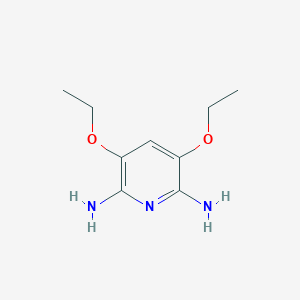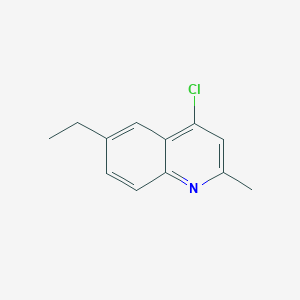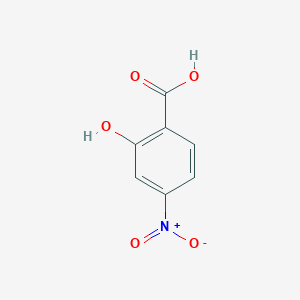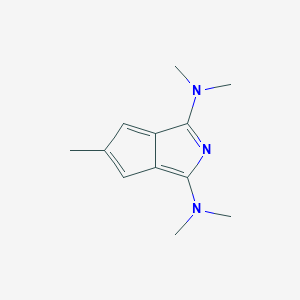
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a nitrogen atom in its ring structure. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
科学的研究の応用
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- has potential applications in scientific research. It has been studied as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
作用機序
The mechanism of action of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- is not fully understood. However, studies have suggested that it may act as a ligand for metal ions such as copper and zinc. This compound can form stable complexes with copper and zinc ions, leading to changes in their fluorescence properties. Additionally, it has been suggested that 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- may have potential as a photosensitizer due to its ability to generate singlet oxygen upon irradiation with light.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- have not been extensively studied. However, studies have suggested that this compound may have potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been studied for its potential use in photodynamic therapy for cancer treatment.
実験室実験の利点と制限
One of the advantages of using 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions in biological systems. Additionally, its potential use as a photosensitizer in photodynamic therapy makes it a promising compound for cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be further studied.
将来の方向性
There are several future directions for research on 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl-. One area of research could be the further study of its mechanism of action, particularly its interactions with metal ions in biological systems. Additionally, further studies could be conducted to assess its potential as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, the potential toxicity of this compound needs to be further studied to ensure its safe use in scientific research. Finally, the synthesis of new derivatives of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- could be explored to develop compounds with enhanced biological activities.
Conclusion
In conclusion, 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- is a heterocyclic compound with potential applications in scientific research. It has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has potential as a fluorescent probe for the detection of metal ions, as well as a photosensitizer in photodynamic therapy for cancer treatment. However, its potential toxicity needs to be further studied to ensure its safe use in scientific research. Future research could focus on the further study of its mechanism of action, its potential as a photosensitizer, and the synthesis of new derivatives with enhanced biological activities.
合成法
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- can be synthesized using various methods. One of the commonly used methods is the reaction of 5-methyl-2-pyridone with N,N-dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction leads to the formation of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- in good yields.
特性
CAS番号 |
113035-24-8 |
|---|---|
製品名 |
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- |
分子式 |
C12H17N3 |
分子量 |
203.28 g/mol |
IUPAC名 |
1-N,1-N,3-N,3-N,5-pentamethylcyclopenta[c]pyrrole-1,3-diamine |
InChI |
InChI=1S/C12H17N3/c1-8-6-9-10(7-8)12(15(4)5)13-11(9)14(2)3/h6-7H,1-5H3 |
InChIキー |
XMFUWMDSGNYFFY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C(C2=C1)N(C)C)N(C)C |
正規SMILES |
CC1=CC2=C(N=C(C2=C1)N(C)C)N(C)C |
その他のCAS番号 |
113035-24-8 |
同義語 |
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



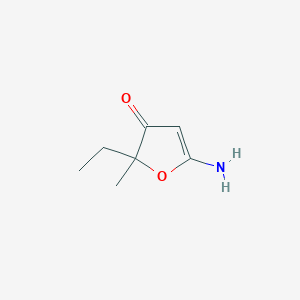
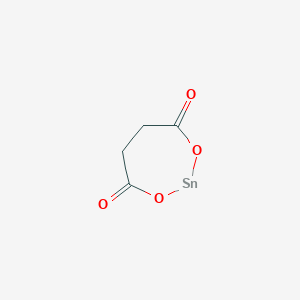
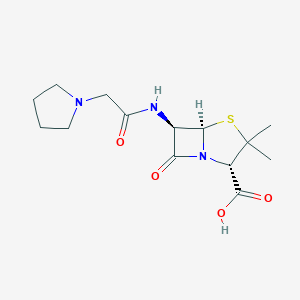
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)
![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)
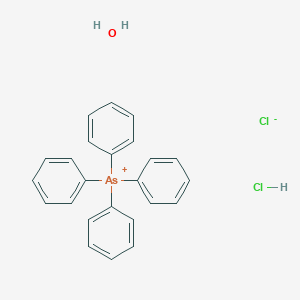
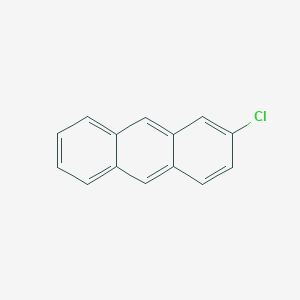
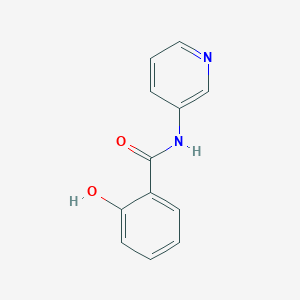
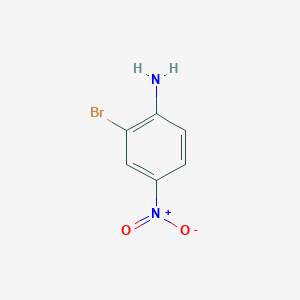
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)
